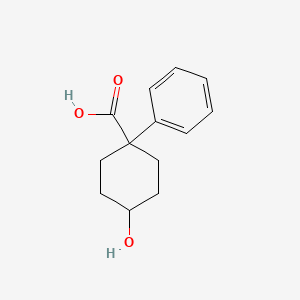

4-Hydroxy-1-phenylcyclohexanecarboxylic acid

Description

4-Hydroxy-1-phenylcyclohexanecarboxylic acid is a cyclohexane derivative featuring a hydroxyl (-OH) group at position 4, a phenyl group at position 1, and a carboxylic acid (-COOH) at position 1 (IUPAC numbering). This compound combines aromatic (phenyl) and alicyclic (cyclohexane) moieties, making it a hybrid structure with unique physicochemical properties.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

4-hydroxy-1-phenylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H16O3/c14-11-6-8-13(9-7-11,12(15)16)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16) |

InChI Key |

CJANDZDTFQKEPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1O)(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid derivatives. One common method is the catalytic hydrogenation of 4-phenylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions . The reaction proceeds as follows:

Catalytic Hydrogenation:

Industrial Production Methods

In industrial settings, the production of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous feeding of reactants into a reactor containing the catalyst, with the product being continuously removed and purified .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

-

Oxidation

Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Conditions: Acidic or basic medium, Elevated temperature

-

Reduction

Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Conditions: Anhydrous conditions, Room temperature

-

Substitution

Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3)

Conditions: Acidic medium, Elevated temperature

Major Products Formed

Oxidation: Formation of 4-oxo-1-phenylcyclohexanecarboxylic acid.

Reduction: Formation of 4-hydroxy-1-phenylcyclohexanol.

Substitution: Formation of halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Hydroxy-1-phenylcyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. Additionally, the carboxylic acid group can undergo ionization, impacting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares 4-Hydroxy-1-phenylcyclohexanecarboxylic acid with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-Hydroxy-1-phenylcyclohexanecarboxylic acid* | C₁₃H₁₄O₃ | 218.25 (calculated) | -OH (C4), -Ph (C1), -COOH (C1) | High polarity, moderate lipophilicity |

| 4-Phenylcyclohexanecarboxylic acid | C₁₃H₁₄O₂ | 202.25 | -Ph (C4), -COOH (C1) | Lower polarity; increased rigidity |

| 4-Hydroxycyclohexanecarboxylic acid | C₇H₁₂O₃ | 144.17 | -OH (C4), -COOH (C1) | Water-soluble; metabolic relevance |

| 4-Methylcyclohexanecarboxylic acid | C₈H₁₄O₂ | 142.20 | -CH₃ (C4), -COOH (C1) | Boiling point: 134–136°C (15 mmHg) |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | -OH (C4), -COOH (C1) on benzene | Planar structure; high acidity |

Key Observations :

- Phenyl vs. Hydroxyl Substitution : The phenyl group in 4-Phenylcyclohexanecarboxylic acid increases molecular weight and rigidity compared to 4-Hydroxycyclohexanecarboxylic acid, which is smaller and more water-soluble .

- Lipophilicity : The phenyl group in the target compound likely enhances membrane permeability compared to hydroxyl- or methyl-substituted analogs .

- Acidity : The carboxylic acid group in all analogs contributes to acidity, but 4-Hydroxybenzoic acid (pKa ~4.5) is more acidic due to aromatic resonance stabilization, unlike alicyclic analogs .

Physicochemical Properties

| Property | 4-Hydroxy-1-phenylcyclohexanecarboxylic acid* | 4-Hydroxycyclohexanecarboxylic acid | 4-Phenylcyclohexanecarboxylic acid |

|---|---|---|---|

| Density (g/cm³) | ~1.15 (estimated) | 1.005 | Not reported |

| Boiling Point | Not available | Not reported | >200°C (estimated) |

| Solubility in Water | Low (due to phenyl) | Moderate | Very low |

| Hydrogen Bond Donors | 2 (-OH, -COOH) | 2 | 1 (-COOH) |

*Estimates based on structural trends.

Insights :

- The hydroxyl group in 4-Hydroxycyclohexanecarboxylic acid improves water solubility (144.17 g/mol) compared to phenyl-substituted analogs, which are more lipophilic .

- trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid (C₈H₁₄O₃, MW 158.20) shows similar polarity but lacks aromaticity, highlighting the phenyl group's role in π-π interactions .

Biological Activity

4-Hydroxy-1-phenylcyclohexanecarboxylic acid (also known as 1-(4-hydroxyphenyl)cyclohexane-1-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with a hydroxyl group and a carboxylic acid group, which contribute to its biological activities. Its molecular formula is , and it has a CAS number of 1358798-21-6. The unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Antioxidant Activity

Research indicates that 4-hydroxy-1-phenylcyclohexanecarboxylic acid exhibits antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a natural antioxidant agent.

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 4-Hydroxy-1-phenylcyclohexanecarboxylic acid | 25 | |

| Ascorbic Acid | 50 | |

| Quercetin | 30 |

Anti-inflammatory Activity

In addition to its antioxidant properties, the compound has shown anti-inflammatory effects . Studies indicate that it can inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study evaluated the effect of 4-hydroxy-1-phenylcyclohexanecarboxylic acid on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, key markers of inflammation.

Anticancer Activity

Emerging research highlights the anticancer potential of 4-hydroxy-1-phenylcyclohexanecarboxylic acid. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Ehrlich Ascites Carcinoma Cells | 20 | Induction of apoptosis | |

| MCF-7 Breast Cancer Cells | 30 | Inhibition of cell proliferation |

Pharmacokinetics

Investigations into the pharmacokinetics of 4-hydroxy-1-phenylcyclohexanecarboxylic acid reveal favorable absorption characteristics through the gastrointestinal tract. This property is essential for its potential use as an oral therapeutic agent.

The biological activity of this compound can be attributed to its structural features:

- Hydroxyl Group : Contributes to antioxidant activity by donating electrons to neutralize free radicals.

- Carboxylic Acid Group : Facilitates interactions with enzymes and receptors, potentially modulating biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.